molecular formula C10H9NO3S B12434053 2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid

2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid

Cat. No.: B12434053
M. Wt: 223.25 g/mol
InChI Key: HHROXIHACZHBKT-UHFFFAOYSA-N
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Description

2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid is an organic compound with the molecular formula C10H9NO3S. It is characterized by the presence of a cyanomethanesulfinyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of various substituted aryl amines with methyl cyanoacetate without solvent at room temperature, yielding the target compound . Another method involves the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The cyanomethanesulfinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid involves its interaction with specific molecular targets. The cyanomethanesulfinyl group can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Cyanomethanesulfinyl)phenyl]acetic acid is unique due to the presence of the cyanomethanesulfinyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H9NO3S

Molecular Weight

223.25 g/mol

IUPAC Name

2-[4-(cyanomethylsulfinyl)phenyl]acetic acid

InChI

InChI=1S/C10H9NO3S/c11-5-6-15(14)9-3-1-8(2-4-9)7-10(12)13/h1-4H,6-7H2,(H,12,13)

InChI Key

HHROXIHACZHBKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)S(=O)CC#N

Origin of Product

United States

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